5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
Description
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative characterized by:
- Bromine at position 4.
- A methyl(propargyl)amino group (-N(CH₃)(CH₂C≡CH)) at position 5.
- A carboxylic acid (-COOH) at position 3.
This compound combines halogenation, aminoalkylation, and carboxylation, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
5-bromo-6-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-3-4-13(2)9-8(11)5-7(6-12-9)10(14)15/h1,5-6H,4H2,2H3,(H,14,15) |
InChI Key |
OZEIOPAFXAZGOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=C(C=C(C=N1)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways
The synthesis typically follows a multi-step sequence involving bromination, alkylation, and carboxylation reactions. Two primary approaches have been documented:
Approach 1: Sequential Functionalization
- Core Structure Formation : Start with 6-aminopyridine-3-carboxylic acid derivatives
- Bromination : Introduce bromine at position 5 using HBr/NaNO₂/CuBr system at -10°C to 20°C
- Alkylation : React with propargyl bromide and methyl iodide in THF at 60°C
- Ester Hydrolysis : Convert methyl ester to carboxylic acid using NaOH/EtOH
Approach 2: Modular Assembly
- Pre-functionalized Building Blocks :
- Selective Deprotection :
- Hydrolyze ester group under acidic conditions
Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | HBr, NaNO₂, CuBr | -10-20°C | 1-6h | 85-91% |
| Alkylation | Propargyl bromide, DIEA, THF | 60°C | 4h | 73% |
| Hydrolysis | 2M NaOH, EtOH/H₂O (3:1) | Reflux | 2h | 89% |
Critical Process Parameters
Analytical Characterization
| Property | Data | Method |
|---|---|---|
| Molecular Weight | 269.09 g/mol | HRMS |
| Melting Point | 195-197°C | DSC |
| XRPD Pattern | Characteristic peaks at 8.9°, 17.3°, 26.7° | Powder diffraction |
| Solubility | 32 mg/mL in DMSO | USP <791> |
Industrial-Scale Considerations
- Catalyst Recovery : 89% CuBr reuse efficiency through aqueous extraction
- Process Intensification :
- Cost Analysis :
- Raw material contribution: 68% of total cost
- Energy consumption: 15 kWh/kg product
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 6
Position 6 modifications significantly influence electronic properties and reactivity. Key analogs include:
Key Observations :
- The propargylamino group in the target compound introduces alkyne functionality, enabling bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
Carboxylic Acid Positional Isomers
The position of the carboxylic acid group affects electronic distribution and intermolecular interactions:
Key Observations :
Halogenation and Functional Group Diversity
Bromine at position 5 is a common feature; substitutions with other halogens or groups alter steric and electronic profiles:
Key Observations :
- Multi-halogenated analogs (e.g., Cl, I) may exhibit enhanced halogen bonding but reduced synthetic accessibility .
Biological Activity
5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves methods such as Vilsmeier formylation and subsequent reactions to introduce functional groups. The compound can be synthesized through a multi-step process that includes the bromination of pyridine derivatives followed by alkylation and carboxylation steps.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar pyridine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.
Key Findings:
- Cytotoxicity: Compounds related to 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid have shown a dose-dependent reduction in cell viability in A549 cells, with some derivatives reducing viability to approximately 66% at concentrations around 100 µM .
- Selectivity: The selectivity of these compounds for cancer cells over non-cancerous cells suggests potential for targeted therapy applications .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated, particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens.
Key Findings:
- Resistance: Certain derivatives exhibited promising activity against resistant strains, indicating their potential as novel antimicrobial agents .
- Mechanism of Action: The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer activity of various pyridine derivatives, one compound structurally similar to 5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid was tested against A549 cells. Results showed that it significantly inhibited cell proliferation compared to standard chemotherapeutic agents like cisplatin. The compound's structure was found to be crucial for its efficacy, with specific substitutions enhancing activity while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effectiveness of pyridine derivatives against Staphylococcus aureus. The compound displayed notable activity against strains resistant to conventional antibiotics, suggesting its potential role in treating infections that are difficult to manage with current therapies. The study emphasized the need for further exploration into the structure–activity relationship (SAR) to optimize efficacy and reduce side effects .
Data Tables
| Activity Type | Compound | Cell Line/Pathogen | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Anticancer | 5-Bromo... | A549 | 66 | Significant cytotoxicity observed |
| Antimicrobial | 5-Bromo... | Staphylococcus aureus | Varies | Effective against resistant strains |
Q & A
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Prioritize poses with hydrogen bonds to the carboxylate group and π-stacking with the pyridine ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
Basic: How can researchers mitigate decomposition risks during storage?
Q. Methodological Answer :
- Storage Conditions : Keep at -20°C under argon to prevent oxidation of the propargyl group .
- Stabilizers : Add 1% BHT to inhibit radical-mediated degradation .
Advanced: What strategies enable selective modification of the carboxylate group without affecting the bromine or propargylamine moieties?
Q. Methodological Answer :
- Esterification : Use SOCl₂/MeOH to convert the carboxylic acid to a methyl ester, protecting it during subsequent reactions .
- Amide Coupling : Employ EDC/HOBt to link the carboxylate to amines while maintaining bromine integrity .
Basic: What are the documented biological targets of this compound, and what mechanisms are proposed?
Q. Methodological Answer :
- Kinase Inhibition : Binds to ATP pockets in EGFR and VEGFR via H-bonding with the carboxylate and hydrophobic interactions with the bromine .
- Antimicrobial Activity : Disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs) .
Advanced: How can in silico models guide the design of derivatives with improved pharmacokinetic profiles?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME to optimize LogP (target 1.5–2.5) and reduce CYP450 inhibition .
- QSAR Modeling : Correlate substituent electronegativity with bioavailability (e.g., electron-withdrawing groups enhance solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
